molecular formula C8H19NO2 B146128 tert-Butyldiethanolamine CAS No. 2160-93-2

tert-Butyldiethanolamine

Cat. No. B146128
CAS RN: 2160-93-2
M. Wt: 161.24 g/mol
InChI Key: XHJGXOOOMKCJPP-UHFFFAOYSA-N
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Description

Asymmetric Synthesis of Protected 1,2-Amino Alcohols

The synthesis of protected 1,2-amino alcohols using tert-butanesulfinyl aldimines and ketimines has been demonstrated to yield high diastereoselectivities and high yields. These compounds serve as precursors for the synthesis of protected amino alcohols, which are valuable in various synthetic transformations. The protocols involve the addition of organometallic reagents to N-sulfinyl aldimines and ketimines, followed by selective N- or O-deprotection of the sulfinamide products .

Asymmetric Synthesis of Amines

tert-Butanesulfinamide is a chiral amine reagent that facilitates the asymmetric synthesis of a wide range of amine structures. The synthesis process typically involves three steps: condensation with a carbonyl compound, nucleophile addition, and cleavage of the tert-butanesulfinyl group. This method has been applied to synthesize propargylic tertiary carbinamines, which are useful in various biological applications .

Versatile Intermediates for Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines are versatile intermediates for the asymmetric synthesis of amines. These imines are prepared from tert-butanesulfinamide and can be used to synthesize a wide range of enantioenriched amines. The tert-butanesulfinyl group acts as an activating and chiral directing group, which is easily cleaved post-nucleophilic addition, allowing for further synthetic applications .

Diastereoselective Preparation of Unsymmetrical 1,2-Diamines

A diastereoselective synthesis method for tert-butyl-1,2-diamines has been developed. This method involves the addition of tert-butylmagnesium chloride to 1,2-bisimines, with the influence of solvent, temperature, and chiral auxiliaries being studied. The process allows for the synthesis of unsymmetrical disubstituted 1,2-diamines and chiral 1-tert-butyl-1,2-diamines .

Pseudopolymorphism in p-tert-butylcalix arene--n-butylamine System

p-tert-Butylcalix arene forms compounds with n-butylamine, resulting in different stoichiometric guest-host compounds and a hydrogen-bonded compound. These compounds demonstrate the ability of tert-butylamine derivatives to engage in complex formation with other molecules .

Atmospheric Reaction of tert-Butylamine with OH Radicals

The atmospheric degradation of tert-butylamine by OH radicals has been studied, revealing that the reaction mainly proceeds via hydrogen abstraction from the amino group. This reaction leads to the formation of various products, including tert-butylnitramine and acetone, and is accompanied by particle formation due to acid-base reactions .

Molecular Structure Analysis

The molecular structure of 4-tert-butyl-5,5-dimethyl-1,3-hexadiene has been studied, showing a highly strained hydrocarbon with an anti conformation in the 1,3-diene skeleton. The structural strain is evident in the bond angles and lengths, particularly in the substituted side of the molecule .

Scientific Research Applications

1. Corrosion Inhibition

  • Methods of Application: The efficiency of corrosion inhibition for waterborne polyurethane based on N-tert-Butyldiethanolamine is investigated using different techniques such as corrosion weight loss, open circuit potential experiments, electrochemical impedance spectroscopy, and potentiodynamic polarization measurements .
  • Results: Both a commercial reagent and a polyurethane-based inhibitor prevent corrosion at increasing temperature to 50 °C. At 75 °C, the activity of both reagents is reduced. In stirring conditions, the effectiveness of acid corrosion inhibition (25 °C, 500 ppm) drops abruptly from 89.5% to 60.7% .

2. Chemical Synthesis

  • Application Summary: N-tert-Butyldiethanolamine is synthesized for use in the production of medicine intermediates and as the intermediate of some auxiliary agents .
  • Methods of Application: The synthetic method comprises putting a catalyst into a reactor, replacing the air in the reactor by using nitrogen, vacuumizing the reactor until the pressure is between -0.1MPa and -0.03MPa, adding metered tert-butylamine, then raising the temperature in the reactor to be 50-160 DEG C, slowly adding metered epoxyethane to ensure that the temperature in the reactor is kept between 50 DEG C and 160 DEG C, and keeping the pressure to be 0-0.8MPa until the reaction is finished to obtain a mixture containing N-tert-butyl diethanolamine .
  • Results: The synthetic method adopts a charging mode with negative pressure in the reactor and an appropriate catalyst, the raw material partial pressure is improved, the reaction speed can be further increased, oxidation discoloration of a product can be prevented, the reaction condition is relatively mild, the operation is more controllable, the yield is high, the product quality is more ensured, the operation is simple and the cost is low .

3. Synthesis of Co (II)5 Clusters

  • Application Summary: N-tert-butyldiethanolamine (tbdeaH2) is used in the synthesis of mu4-bridged Co (II)5 clusters .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

4. Electronics

  • Application Summary: Tertiary Butyl Diethanolamine (TBDEA) is used in the electronics industry .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

5. Metal Working

  • Application Summary: Tertiary Butyl Diethanolamine (TBDEA) is used in metal working .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

6. Coatings

  • Application Summary: Tertiary Butyl Diethanolamine (TBDEA) is used in the production of coatings .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

7. Process Simulators

  • Application Summary: Tert-Butyldiethanolamine is used in process simulators, such as Aspen Plus .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

8. Oxidation, Combustion, and Thermal Cracking Kinetics

  • Application Summary: Tert-Butyldiethanolamine is used in the study of oxidation, combustion, and thermal cracking kinetics .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

9. IR Spectra Interpretation

  • Application Summary: Tert-Butyldiethanolamine is used in the interpretation of IR spectra .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

“tert-Butyldiethanolamine” is classified as a skin corrosive substance . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. It is advised not to breathe dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

2-[tert-butyl(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c1-8(2,3)9(4-6-10)5-7-11/h10-11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJGXOOOMKCJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8029230
Record name tert-Butyldiethanolamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyldiethanolamine

CAS RN

2160-93-2
Record name tert-Butyldiethanolamine
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Record name tert-Butyldiethanolamine
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Record name tert-Butyldiethanolamine
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Record name Ethanol, 2,2'-[(1,1-dimethylethyl)imino]bis-
Source EPA Chemicals under the TSCA
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Record name tert-Butyldiethanolamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[(1,1-dimethylethyl)imino]bisethanol
Source European Chemicals Agency (ECHA)
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Record name TERT-BUTYLDIETHANOLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
121
Citations
DS Nesterov, ECBA Alegria, J Jezierska - Inorganica Chimica Acta, 2017 - Elsevier
… highly-nuclear copper complex [Cu II 8 O( t BuDea) 5 (H t BuDea)Cl 2 ][Cu I Cl 2 ]·2H 2 O (1) has been prepared in a one-pot reaction of copper chloride with N-tert-butyldiethanolamine …
Number of citations: 8 www.sciencedirect.com
Y Zaripova, M Varfolomeev, R Pavelyev… - IOP Conference …, 2021 - iopscience.iop.org
The design of bifunctional inhibitors effectively preventing hydrate formation and corrosion is a relevant issue for the oil and gas industry. In this work, we expanded the study of the …
Number of citations: 3 iopscience.iop.org
AA Trollebø, A Hartono, M Usman, M Saeed… - The Journal of Chemical …, 2020 - Elsevier
New energy effective solvents are in demand to make global CO 2 capture feasible. Phase change solvents seem to be one avenue to reach this goal. This paper presents new …
Number of citations: 11 www.sciencedirect.com
P Jing, J Du, D Miao, G Xiao, Y Jiang… - ACS Applied Polymer …, 2023 - ACS Publications
Conventional polyurethane fiber (CPUF) has been widely used in clothes, but it is difficult to color CPUF into a deep hue with acid dyes. In this work, it is proposed that polyurethane is …
Number of citations: 0 pubs.acs.org
HW Leung, B Ballantyne - Mutation Research/Genetic Toxicology and …, 1997 - Elsevier
… Three alkylalkanolamines, N,N-dimethylethanolamine, N-methyldiethanolamine, and tert-butyldiethanolamine, … , and tert-butyldiethanolamine are not genotoxic in the tests conducted. …
Number of citations: 9 www.sciencedirect.com
LG Hepler, AE Mather, AW Hakin… - Journal of the Chemical …, 1997 - pubs.rsc.org
… ), diisopropylethanolamine (di-PEA), diethanolamine (DEA), methyldiethanolamine (MDEA), ethyldiethanolamine (EDEA), n-butyldiethanolamine(n-BDEA), tert-butyldiethanolamine (tert…
Number of citations: 93 pubs.rsc.org
T Mimura, S Shimojo, M Iijima, S Mitsuoka - Journal of Cleaner Production, 1997 - infona.pl
… In order to remove hydrogen sulfide selectively from gases containing carbon dioxide and hydrogen sulfide, an aqueous solution containing tert-butyldiethanolamine, …
Number of citations: 0 www.infona.pl
OV Nesterova, MV Kirillova, MFCG da Silva, R Boča… - …, 2014 - pubs.rsc.org
… The synthesis of 1, a discussion of the reasons that could lead to the unusual coordination mode of N-tert-butyldiethanolamine (H 2 tBuDea), the magnetic properties of the polymer and …
Number of citations: 12 pubs.rsc.org
DS Nesterov, J Jezierska, OV Nesterova… - Chemical …, 2014 - pubs.rsc.org
… with discrete molecules, we investigated N-tert-butyldiethanolamine (H 2 tbDea), a cheap … , the coordination properties of N-tert-butyldiethanolamine are poorly understood. To date, only …
Number of citations: 23 pubs.rsc.org
CD Roy, HC Brown - Journal of organometallic chemistry, 2007 - Elsevier
… Surprisingly, N-tert-butyldiethanolamine 23, which was hoped to show more effective chelation due to increased basicity of the nitrogen due to the presence of the highly electron …
Number of citations: 118 www.sciencedirect.com

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